2-[(3R)-3-Piperidyl]pyridine diHCl
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Overview
Description
2-[(3R)-3-Piperidyl]pyridine dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds known as piperidines and pyridines. These compounds are characterized by their six-membered ring structures containing nitrogen atoms. Piperidines and pyridines are significant in medicinal chemistry due to their presence in various biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-3-Piperidyl]pyridine dihydrochloride typically involves the reaction of pyridine derivatives with piperidine under specific conditions. One common method involves the use of Grignard reagents, where pyridine N-oxides are treated with Grignard reagents followed by reduction to yield the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize regioselective lithiation and transmetalation reactions to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(3R)-3-Piperidyl]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
2-[(3R)-3-Piperidyl]pyridine dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(3R)-3-Piperidyl]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, used in various pharmaceuticals and agrochemicals.
Piperidine: A six-membered ring with one nitrogen atom, commonly found in alkaloids and synthetic drugs.
Dihydropyridine: A derivative of pyridine, often used in calcium channel blockers for treating hypertension.
Uniqueness
2-[(3R)-3-Piperidyl]pyridine dihydrochloride is unique due to its specific structure, which combines the properties of both piperidine and pyridine rings. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H16Cl2N2 |
---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
2-[(3R)-piperidin-3-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2;2*1H/t9-;;/m1../s1 |
InChI Key |
PLUYLODTLVNANT-KLQYNRQASA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=CC=N2.Cl.Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
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